![molecular formula C15H20O3 B2494954 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid CAS No. 76618-89-8](/img/structure/B2494954.png)
2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid
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Overview
Description
2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid is a chemical compound with the CAS Number: 76618-89-8 . It has a molecular weight of 248.32 and is typically stored at room temperature . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid is 1S/C15H20O3/c1-18-13-9-7-12 (8-10-13)14 (15 (16)17)11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3, (H,16,17) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a melting point of 177-178 degrees Celsius . It is a powder in physical form and is typically stored at room temperature .Scientific Research Applications
- Anti-Inflammatory Agents : 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid exhibits anti-inflammatory properties, making it valuable for drug development . Researchers explore its potential as a nonsteroidal anti-inflammatory drug (NSAID) or as a lead compound for novel anti-inflammatory agents.
- Ligand for Metal Ions : 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid acts as a ligand in the synthesis of metal complexes. These complexes find applications in catalysis, bioinorganic chemistry, and materials science .
Drug Synthesis and Medicinal Chemistry
Metal Complexes and Coordination Chemistry
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
This compound is a derivative of 4-Methoxyphenylacetic acid, which has been used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
Mode of Action
As a derivative of 4-Methoxyphenylacetic acid, it may interact with its targets in a similar manner .
properties
IUPAC Name |
2-cyclohexyl-2-(4-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-13-9-7-12(8-10-13)14(15(16)17)11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQGPGFTLZFUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid |
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